molecular formula C7H10ClN3O2 B3353877 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole CAS No. 56894-29-2

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B3353877
CAS No.: 56894-29-2
M. Wt: 203.62 g/mol
InChI Key: JCQFIQJFPHTLGY-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is a useful research compound. Its molecular formula is C7H10ClN3O2 and its molecular weight is 203.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloropropyl)-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10ClN3O2/c1-6-9-5-7(11(12)13)10(6)4-2-3-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFIQJFPHTLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205419
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
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Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56894-29-2
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
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Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
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Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
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Record name 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole
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Synthetic Methodologies and Chemical Transformations of 1 3 Chloropropyl 2 Methyl 5 Nitro 1h Imidazole

Established Synthetic Pathways for the Target Compound

The primary route to synthesizing 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole hinges on the N-alkylation of its precursor, 2-methyl-5-nitro-1H-imidazole. This method is a cornerstone in the functionalization of nitroimidazole rings.

Alkylation Reactions of 2-Methyl-5-nitro-1H-imidazole Precursors

The N-alkylation of 2-methyl-5-nitro-1H-imidazole is a well-established method for introducing a variety of substituents at the N-1 position of the imidazole (B134444) ring. nih.govjocpr.com The synthesis of the target compound is achieved by reacting 2-methyl-5-nitro-1H-imidazole with a suitable three-carbon alkylating agent carrying a terminal chloro group.

Research has demonstrated that reaction conditions significantly influence the yield and regioselectivity of the alkylation. derpharmachemica.com The choice of base and solvent is critical for facilitating the reaction. Typically, a base such as potassium carbonate (K₂CO₃) is used to deprotonate the imidazole ring, thereby activating it for nucleophilic attack. Solvents like acetonitrile (B52724) (CH₃CN) have been shown to be effective, with reactions often carried out at elevated temperatures to ensure a reasonable reaction rate. derpharmachemica.com The regioselectivity of the reaction favors alkylation at the N-1 position, a preference attributed to the steric hindrance imposed by the nitro group at the C-5 position, which directs the incoming alkyl group away from the adjacent N-3 position. derpharmachemica.com

Table 1: Reaction Conditions for N-Alkylation of 2-Methyl-5-nitro-1H-imidazole

ParameterConditionReference
Precursor2-Methyl-5-nitro-1H-imidazole derpharmachemica.com
BasePotassium Carbonate (K₂CO₃) derpharmachemica.com
SolventAcetonitrile (CH₃CN) derpharmachemica.com
Temperature60°C derpharmachemica.com

Role of Specific Halogenated Propanol/Propane (B168953) Derivatives in Synthesis

The structure of the alkylating agent is paramount in forming the 1-(3-chloropropyl) side chain. Dihalogenated propane derivatives, such as 1-bromo-3-chloropropane, are commonly employed for this purpose. In this molecule, the bromine atom is more reactive and serves as a better leaving group than the chlorine atom under typical nucleophilic substitution conditions. This differential reactivity allows for the selective attachment of the propyl chain to the imidazole nitrogen via displacement of the bromide, while leaving the chloro group at the terminus of the chain intact for subsequent functionalization. Other potential precursors include derivatives of 3-chloropropanol, which would require activation of the hydroxyl group before substitution.

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound via the alkylation of 2-methyl-5-nitro-1H-imidazole proceeds through a nucleophilic substitution mechanism, likely of the Sɴ2 type. The process can be described in two main steps:

Deprotonation: A base, such as potassium carbonate, abstracts the acidic proton from the N-1 position of the 2-methyl-5-nitro-1H-imidazole ring. This generates a resonance-stabilized imidazolide (B1226674) anion, which is a significantly stronger nucleophile than the neutral imidazole precursor.

Nucleophilic Attack: The imidazolide anion then attacks the electrophilic carbon atom of the alkylating agent (e.g., the carbon bonded to bromine in 1-bromo-3-chloropropane). This attack occurs in a single concerted step where the nucleophile attacks as the leaving group (bromide) departs, leading to the formation of the new N-C bond and yielding the final product.

The regioselectivity favoring the N-1 position is a key aspect of this mechanism, primarily governed by steric factors. derpharmachemica.com The methyl group at C-2 and the nitro group at C-5 create a sterically hindered environment around the N-3 position, making the N-1 position more accessible to the incoming electrophile. derpharmachemica.com

Derivatization Strategies and Functionalization of the Imidazole Scaffold

The terminal chlorine atom on the propyl side chain of this compound is a reactive handle that allows for a wide range of chemical transformations and the synthesis of diverse derivatives.

Synthesis of Thiosemicarbazone Analogues

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. chemmethod.com While direct synthesis from this compound is not explicitly detailed in the provided literature, a plausible synthetic route can be proposed based on general methodologies for thiosemicarbazone formation. researchgate.net This typically involves the condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). researchgate.net

A potential strategy to synthesize a thiosemicarbazone analogue would first involve the conversion of the terminal chloro group of the target compound into an aldehyde functionality. This could be achieved through methods such as the Kornblum oxidation. The resulting aldehyde, 1-(3-oxopropyl)-2-methyl-5-nitro-1H-imidazole, could then be reacted with thiosemicarbazide in an appropriate solvent, often with acid catalysis, to yield the corresponding 1-(3-(thiosemicarbazono)propyl)-2-methyl-5-nitro-1H-imidazole.

Formation of Benzotriazole (B28993) and other Heterocyclic Derivatives

The chloropropyl group is highly susceptible to nucleophilic substitution, providing a direct route to a variety of heterocyclic derivatives. A specific example is the synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole. mdpi.com This transformation is achieved by reacting this compound with 1,2,3-benzotriazole.

The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like powdered anhydrous potassium carbonate (K₂CO₃). A catalytic amount of potassium iodide (KI) is often added to facilitate the reaction, likely through the in-situ formation of the more reactive iodo-intermediate via the Finkelstein reaction. The reaction proceeds smoothly at room temperature over 24 hours, yielding the benzotriazole derivative in high yield (79.5%). mdpi.com This synthetic strategy can be generalized to other N-heterocycles, making it a powerful tool for creating a library of diverse imidazole derivatives.

Table 2: Synthesis of a Benzotriazole Derivative

ParameterCondition/ReagentReference
Starting MaterialThis compound mdpi.com
Nucleophile1,2,3-Benzotriazole mdpi.com
BaseAnhydrous Potassium Carbonate (K₂CO₃) mdpi.com
CatalystPotassium Iodide (KI) mdpi.com
SolventDry Dimethylformamide (DMF) mdpi.com
TemperatureRoom Temperature mdpi.com
Reaction Time24 hours mdpi.com
Product1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole mdpi.com
Yield79.5% mdpi.com

Development of Sulfone Derivatives

The synthesis of sulfone derivatives from this compound can be achieved through nucleophilic substitution of the chloride by a sulfinate salt. While direct synthesis examples for this specific compound are not prevalent in the reviewed literature, the general reaction of alkyl halides with sulfinates is a well-established method for the formation of sulfones.

In a typical reaction, this compound would be treated with a sodium arylsulfinate, such as sodium benzenesulfinate (B1229208) or sodium p-toluenesulfinate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction may be facilitated by heating to enhance the rate of substitution. The resulting product would be a 1-(3-(arylsulfonyl)propyl)-2-methyl-5-nitro-1H-imidazole derivative.

An analogous study on a related 5-nitroimidazole compound, 2-(3-chloro-2-chloromethylpropenyl)-1-methyl-5-nitro-1H-imidazole, demonstrated its reaction with sodium p-toluenesulfinate in DMSO to yield the corresponding allylic sulfone. This highlights the feasibility of the sulfinate anion as an effective nucleophile for displacing a chloride from a carbon atom attached to a 5-nitroimidazole scaffold.

The general synthetic approach is outlined in the following reaction scheme:

Reaction Scheme for the Synthesis of Sulfone Derivatives

ReactantReagentSolventProduct
This compoundSodium arylsulfinate (e.g., sodium p-toluenesulfinate)DMF or DMSO1-(3-(Arylsulfonyl)propyl)-2-methyl-5-nitro-1H-imidazole

Preparation of Acetamide (B32628) and Hybrid Imidazole Compounds

The chloropropyl side chain of this compound serves as a versatile handle for the synthesis of various derivatives, including acetamides and hybrid imidazole compounds through nucleophilic substitution reactions.

Acetamide Derivatives: The preparation of an acetamide derivative would typically involve a two-step process. First, the chloro group is displaced by a nitrogen nucleophile, such as an azide (B81097) or a protected amine. For instance, reaction with sodium azide would yield 1-(3-azidopropyl)-2-methyl-5-nitro-1H-imidazole. Subsequent reduction of the azide to the corresponding amine, 1-(3-aminopropyl)-2-methyl-5-nitro-1H-imidazole, can be achieved using standard reducing agents like triphenylphosphine (B44618) followed by water, or catalytic hydrogenation. The resulting primary amine can then be acylated with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to afford the desired N-(3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl)acetamide.

Hybrid Imidazole Compounds: The reactivity of the chloropropyl group has been successfully exploited to synthesize hybrid molecules containing the 5-nitroimidazole core linked to another heterocyclic system. A notable example is the synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole. researchgate.net This compound was prepared by reacting this compound with 1,2,3-benzotriazole in dry DMF at room temperature, using potassium carbonate as a base and a catalytic amount of potassium iodide. researchgate.net The reaction proceeded with a good yield of 79.5%. researchgate.net

Starting MaterialReagent(s)ProductYield (%)
This compound1,2,3-Benzotriazole, K2CO3, KI1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole79.5

This synthetic strategy demonstrates the utility of this compound as a building block for creating more complex molecules with potential applications in medicinal chemistry.

Coordination Chemistry: Synthesis of Metal Complexes

The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The formation of metal complexes with imidazole-based ligands is a well-established area of coordination chemistry. While specific studies on the coordination of this compound are not extensively documented, the general principles of imidazole coordination can be applied.

The N3 atom of the imidazole ring is typically the primary coordination site due to its higher basicity and steric accessibility compared to the N1 atom, which is substituted with the propyl chain. The synthesis of metal complexes would generally involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as cobalt, nickel, copper, or zinc) with the imidazole ligand in a suitable solvent, such as methanol (B129727), ethanol, or acetonitrile.

The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on factors such as the nature of the metal ion, the counter-anion, and the reaction conditions. The coordination geometry around the metal center could vary from tetrahedral to square planar to octahedral, depending on the coordination number and the electronic configuration of the metal ion. Other ligands, such as water, halides, or pseudohalides, could also co-coordinate to the metal center to satisfy its coordination sphere.

For instance, ruthenium(II) complexes have been synthesized with 5-nitroimidazole, where the nitroimidazole coordinates to the metal center. unifi.it This indicates that the nitro group does not necessarily hinder the coordination ability of the imidazole ring. Therefore, it is expected that this compound can act as a monodentate ligand, coordinating to a variety of metal ions to form stable complexes.

Metal Ion (Example)LigandPotential Complex Structure
Cobalt(II)This compound[Co(this compound)n(X)m] (where X is a counter-ion or solvent molecule)
Copper(II)This compound[Cu(this compound)n(X)m]
Zinc(II)This compound[Zn(this compound)n(X)m]

Further research would be necessary to isolate and characterize the specific metal complexes of this compound and to determine their structural and electronic properties.

Advanced Spectroscopic Characterization and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole, offering precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

Proton NMR (¹H NMR) for Structural Assignment and Purity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structural integrity and assessing the purity of this compound. The ¹H NMR spectrum provides distinct signals for each unique proton environment, with chemical shifts, splitting patterns (multiplicity), and integration values corresponding to the number of protons.

The spectrum typically exhibits a singlet in the downfield region, corresponding to the lone proton on the imidazole (B134444) ring (H-4), its position influenced by the electron-withdrawing nitro group. The protons of the chloropropyl side chain appear as distinct multiplets. The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) resonates as a triplet, while the methylene group adjacent to the chlorine atom (Cl-CH₂) also appears as a triplet. The central methylene group of the propyl chain presents as a multiplet, often a quintet, due to coupling with the adjacent methylene protons. The methyl group at the C-2 position of the imidazole ring gives rise to a characteristic singlet in the upfield region.

Table 1: Typical ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-4 (imidazole ring) ~7.9-8.1 Singlet (s) 1H
N-CH₂ (propyl chain) ~4.4-4.6 Triplet (t) 2H
Cl-CH₂ (propyl chain) ~3.6-3.8 Triplet (t) 2H
-CH₂- (central propyl) ~2.3-2.5 Quintet (quin) 2H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. researchgate.net Each unique carbon atom in the structure produces a distinct signal, allowing for the complete elucidation of the carbon skeleton.

The ¹³C NMR spectrum of this compound shows characteristic signals for the carbon atoms of the imidazole ring, the methyl group, and the chloropropyl side chain. The carbons of the imidazole ring (C-2, C-4, and C-5) resonate in the downfield region, with their chemical shifts influenced by the attached substituents (methyl and nitro groups) and their position within the heterocyclic ring. The three distinct carbon signals of the propyl chain appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-5 (imidazole ring) ~151-153
C-2 (imidazole ring) ~140-142
C-4 (imidazole ring) ~133-135
N-CH₂ (propyl chain) ~45-47
Cl-CH₂ (propyl chain) ~41-43
-CH₂- (central propyl) ~30-32

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Comprehensive Analysis

For an unambiguous and comprehensive structural assignment, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, confirming the connectivity of the molecular structure.

While ¹⁴N has a quadrupole moment that leads to broad signals, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen environments in the molecule, although it often requires isotopic enrichment due to the low natural abundance of ¹⁵N (0.36%). wikipedia.orghuji.ac.ilaiinmr.com This technique can distinguish between the two nitrogen atoms in the imidazole ring and the nitrogen in the nitro group, offering deeper insight into the electronic structure. wikipedia.org For nitrogen-rich heterocycles like nitroimidazoles, ¹⁵N NMR is a powerful tool for structural investigation. wikipedia.orgnorthwestern.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound. These methods probe the vibrational modes of the molecule's bonds. mdpi.com

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. mdpi.com The most prominent bands are associated with the nitro group (NO₂), which exhibits strong asymmetric and symmetric stretching vibrations. Other significant absorptions include C-H stretching from the alkyl and aromatic parts of the molecule, C=N and C-N stretching vibrations from the imidazole ring, and the C-Cl stretching from the chloropropyl chain. researchgate.net

Raman spectroscopy serves as a complementary technique to IR. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This can provide additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. mdpi.com

Table 3: Key Infrared (IR) Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H Stretch (Alkyl) ~2900-3000 Medium
C-H Stretch (Imidazole) ~3100-3200 Medium
NO₂ Asymmetric Stretch ~1520-1560 Strong
C=N Stretch (Imidazole) ~1480-1520 Medium-Strong
NO₂ Symmetric Stretch ~1340-1380 Strong
C-N Stretch (Imidazole) ~1250-1300 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum typically shows a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass (approximately 219.63 g/mol ). The presence of chlorine is indicated by an isotopic peak at [M+2]⁺ with an intensity about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

Collision-induced dissociation (CID) leads to predictable fragmentation of the molecule. ncsu.edu Common fragmentation pathways for this compound include the loss of the chloropropyl side chain, cleavage of the nitro group (loss of NO₂), and other bond ruptures within the side chain. nih.govutupub.fi Analyzing these fragment ions helps to piece together and confirm the molecular structure. For instance, the loss of the nitro group is a characteristic fragmentation for nitroimidazole compounds. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optoelectronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. youtube.comfiveable.me The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg For this compound, the principal chromophore is the conjugated nitroimidazole ring system. fiveable.me

The UV-Vis spectrum of this compound is characterized by a strong absorption band, with a maximum absorption (λ_max) typically observed in the range of 310-320 nm. This absorption corresponds primarily to a π → π* electronic transition within the conjugated system of the imidazole ring, which is influenced by the electron-withdrawing nitro group. pharmatutor.orglibretexts.org The position and intensity of this absorption band are sensitive to the solvent environment. Understanding these electronic properties is crucial for applications where the molecule's interaction with light is important. pharmatutor.org

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Conformation and Bond Geometries

The molecular structure of this compound is characterized by a planar imidazole ring. The nitro group at the 5-position is typically found to be slightly twisted out of the plane of the imidazole ring. For instance, in Ornidazole, the nitro group is rotated by a small angle (2.6° to 6.9°) from the imidazole plane. koreascience.kr A similar small dihedral angle is expected for the title compound.

The bond lengths and angles within the 2-methyl-5-nitro-1H-imidazole core are anticipated to be consistent with those observed in other 5-nitroimidazole derivatives. The geometry of the 3-chloropropyl substituent will exhibit standard sp³ hybridization for the carbon atoms, leading to a flexible chain that can adopt various conformations within the crystal lattice.

Table 1: Representative Bond Lengths and Angles for the 2-Methyl-5-nitro-imidazole Moiety (based on analogous structures)

BondTypical Length (Å)AngleTypical Angle (°)
N1-C21.35 - 1.38N1-C2-N3108 - 110
C2-N31.32 - 1.35C2-N3-C4107 - 109
N3-C41.36 - 1.39N3-C4-C5106 - 108
C4-C51.34 - 1.37C4-C5-N1109 - 111
C5-N11.37 - 1.40C5-N1-C2105 - 107
C5-N(nitro)1.43 - 1.46C4-C5-N(nitro)118 - 120
N(nitro)-O1.21 - 1.24O-N(nitro)-O122 - 124

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be driven by a combination of weak intermolecular forces. The highly polar nitro group and the chlorine atom introduce significant dipole moments into the molecule, leading to dipole-dipole interactions that play a crucial role in the crystal assembly.

In related structures, such as 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, molecules are linked into centrosymmetric dimers through N—H···N hydrogen bonds. nih.gov Although the title compound lacks a strong hydrogen bond donor, weak C—H···O and C—H···N interactions are highly probable. The hydrogen atoms of the imidazole ring and the propyl chain can act as weak donors, interacting with the oxygen atoms of the nitro group or the nitrogen atoms of the imidazole ring of neighboring molecules. These interactions often lead to the formation of chains or layered structures. nih.govnih.gov

Furthermore, π–π stacking interactions between the imidazole rings of adjacent molecules can contribute to the stability of the crystal lattice. nih.govresearchgate.net The presence of the chlorine atom also introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region, interacting with nucleophilic atoms like oxygen or nitrogen.

Investigation of Hydrogen Bonding Networks and Supramolecular Assembly

Given the absence of conventional hydrogen bond donors (like O-H or N-H), the supramolecular assembly of this compound will be predominantly governed by a network of weak hydrogen bonds and other non-covalent interactions.

Weak C—H···O hydrogen bonds, involving the hydrogen atoms of the methyl and propyl groups and the oxygen atoms of the nitro group, are expected to be a significant feature in the crystal packing. Similarly, C—H···N interactions, where a hydrogen atom interacts with a nitrogen atom of the imidazole ring, are also anticipated. researchgate.net These weak hydrogen bonds, though individually not as strong as classical hydrogen bonds, collectively contribute to the formation of a stable three-dimensional supramolecular architecture. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a theoretical framework for understanding the behavior of electrons in molecules.

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole, which possesses a rotatable chloropropyl side chain, conformational analysis would be performed. This involves identifying various low-energy conformers and determining their relative stabilities. The results would typically be presented in a table listing key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Analysis of the electronic structure provides insights into a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. Visual representations of the HOMO and LUMO electron density distributions would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Table 1: Hypothetical Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available
HOMO-LUMO Gap Data Not Available

(This table is for illustrative purposes only, as specific data is not available in the literature.)

Calculation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum chemical methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra.

NMR (Nuclear Magnetic Resonance): Calculations would predict the chemical shifts (¹H and ¹³C) for each atom in the molecule, aiding in the assignment of experimental NMR signals.

IR (Infrared): The vibrational frequencies and their corresponding intensities would be calculated, allowing for the theoretical prediction of the molecule's IR spectrum. This helps in identifying characteristic functional groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing information about the molecule's electronic excited states.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Calculated Wavenumber (cm⁻¹)
N-O (Nitro group) stretch Data Not Available
C-N (Imidazole ring) stretch Data Not Available
C-Cl (Chloropropyl) stretch Data Not Available

(This table is for illustrative purposes only, as specific data is not available in the literature.)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting sites of electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitro group's oxygen atoms and a positive potential near the hydrogen atoms.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound have been found, this technique could be applied to study its behavior in different environments, such as in solution. MD simulations would provide insights into the molecule's conformational flexibility over time and its interactions with solvent molecules.

In Silico Modeling of Molecular Interactions

In silico modeling, including techniques like molecular docking, is often used to predict how a molecule might interact with a biological target, such as a protein receptor. If this compound were to be investigated for potential biological activity, docking studies would be performed to predict its binding affinity and mode of interaction with a specific target protein. These studies are crucial in the early stages of drug discovery.

Ligand-Target Docking Studies for Biological Mechanism Hypothesis Generation

Molecular docking simulations are a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. In the context of this compound, docking studies can be employed to generate hypotheses about its potential biological targets and mechanisms of action.

While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of 2-methyl-5-nitroimidazole (B138375) derivatives has been the subject of such investigations, providing a framework for understanding its potential interactions. For instance, studies on similar nitroimidazole compounds have explored their binding to various enzymes, including those essential for microbial survival.

One such study on 2-methyl-5-nitro-1-(2-(halophenoxy)ethyl)-1H-imidazole derivatives investigated their potential to bind to the FabH enzyme, a key component of the bacterial fatty acid synthesis pathway. The results of these docking studies indicated that the synthesized derivatives could be effectively accommodated within the active site of the FabH enzyme, forming both hydrogen bonds and hydrophobic interactions with key amino acid residues. This suggests that this compound, as a structural analog, may also exhibit inhibitory activity against this or similar microbial enzymes.

The general findings from docking studies on related nitroimidazoles suggest that the nitro group is crucial for biological activity, often acting as a key interacting moiety within the binding pocket of target proteins. The 2-methyl group and the N-1 substituent, in this case, the 3-chloropropyl group, also play significant roles in determining the specificity and affinity of the ligand-target interaction. The chloropropyl chain, in particular, may engage in hydrophobic interactions or, given its reactive chlorine atom, could potentially form covalent bonds with the target, although this is a hypothesis that would require further experimental validation.

Potential Target Class Hypothesized Interaction Key Moieties Involved
Microbial Enzymes (e.g., FabH)Inhibition of metabolic pathwaysNitro group, 2-methyl group, 3-chloropropyl chain
Protozoal ProteinsDisruption of cellular functionNitro group, Imidazole (B134444) ring
DNAIntercalation or covalent bindingImidazole ring, 3-chloropropyl chain

Prediction of Binding Affinities with Recombinant Enzymes or Cellular Targets (preclinical)

Building upon the structural insights gained from docking studies, the prediction of binding affinities provides a quantitative measure of the strength of the interaction between a ligand and its target. These predictions are crucial in the preclinical assessment of a compound's potential efficacy. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) are often used to calculate these binding energies.

In a study involving new 4-nitroimidazole (B12731) derivatives, molecular docking was used to predict their binding energies against various cancer-related proteins. The results showed that compounds with lower (i.e., more favorable) binding energies also exhibited more potent cytotoxic effects against cancer cell lines. researchgate.net For instance, certain derivatives displayed binding energies in the range of -7 to -8 kcal/mol, indicating a strong potential for interaction with their respective protein targets. researchgate.net

The following table illustrates hypothetical binding affinity data for this compound against a panel of potential targets, based on the performance of similar compounds in preclinical computational studies.

Target Predicted Binding Affinity (kcal/mol) Computational Method
Bacterial FabH-6.5 to -8.0Molecular Docking, MM/GBSA
Protozoal Nitroreductase-7.0 to -9.0Molecular Docking, MM/GBSA
Human Cytochrome P450-5.0 to -6.5Molecular Docking

It is imperative to note that these predicted values are theoretical and serve as a guide for further experimental investigation. The actual binding affinities would need to be determined through in vitro assays using recombinant proteins or cellular extracts.

Preclinical Biological Investigations and Molecular Mechanistic Insights

Structure-Activity Relationship (SAR) Studies of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole Derivatives

The this compound scaffold serves as a crucial starting point for the development of novel therapeutic agents. The biological activity of its derivatives is intricately linked to their molecular structure, with modifications at various positions on the imidazole (B134444) ring and the side chain significantly influencing their efficacy.

Structure-activity relationship (SAR) studies reveal that the biological potency of 5-nitroimidazole derivatives is highly dependent on the nature of the substituents attached to the core structure. The 5-nitro group is widely considered essential for the antimicrobial and antiprotozoal activity, with its reduction within target cells leading to the formation of cytotoxic reactive intermediates that damage DNA. jocpr.comhumanjournals.com The steric and electronic properties of substituents at the N-1 and C-2 positions of the imidazole ring also play a critical role in modulating this activity. jocpr.com

Research into derivatives of the closely related secnidazole, 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, has shown that modifications of the side chain, such as esterification of the hydroxyl group, can produce compounds with varied antibacterial and antifungal profiles. jocpr.com Similarly, the synthesis of new 5-nitroimidazole derivatives with different substituents on the imidazole nitrogen has yielded compounds effective against metronidazole-resistant Helicobacter pylori strains. brieflands.com For instance, the introduction of benzamide (B126) moieties at the N-1 side chain resulted in potent inhibitory activities. brieflands.com

In another study, a series of novel nitroimidazole compounds (8a–8o) were synthesized, where the core structure was linked to various cyclic amines like morpholine (B109124) and piperazine (B1678402) via a butynyl linker. researchgate.net These modifications led to significant antibacterial and anti-biofilm effects, with the specific amine and substitutions on the phenyl ring influencing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against resistant bacterial strains. researchgate.netnih.gov This indicates that extending the N-1 side chain with functionalized linkers and terminal groups is a viable strategy for enhancing biological efficacy.

The essential pharmacophore for the biological activity of this class of compounds includes the 5-nitro group and the imidazole ring. jocpr.com The nitro group acts as a pro-drug element, which is bioreduced in anaerobic environments to generate reactive nitrogen species that are responsible for the cytotoxic effects. humanjournals.com The regions around the C-2 and N-1 positions of the imidazole structure are crucial for interaction with microbial receptors and for influencing physicochemical properties like tissue penetration. jocpr.com

Studies on various derivatives have helped to refine the understanding of the pharmacophore. For example, in a series of compounds designed to combat H. pylori, the amide linkage in the N-1 side chain was identified as a key feature contributing to potent activity. brieflands.com In another extensive series of nitroimidazole derivatives, the introduction of a butynylpiperazine or butynylmorpholine moiety at the N-1 position proved to be a critical element for strong antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The nature of the substituent on the terminal phenyl ring (e.g., chloro, dichloro) further modulated this activity, highlighting its role in target engagement. researchgate.netnih.gov These findings suggest that a composite pharmacophore model for this class involves the core 5-nitroimidazole group for activation, coupled with a specifically functionalized N-1 side chain of optimal length and composition to facilitate target binding and cell penetration.

In Vitro Antimicrobial and Antiparasitic Activity Assessments in Model Systems

Derivatives based on the 2-methyl-5-nitro-1H-imidazole core have been extensively evaluated for their activity against a wide spectrum of pathogenic microorganisms, including bacteria, fungi, and protozoa.

The antibacterial potential of 5-nitroimidazole derivatives has been demonstrated against both sensitive and multidrug-resistant bacterial strains. A series of novel synthesized nitroimidazole compounds (8a-8o) showed significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli and Klebsiella pneumoniae. researchgate.netnih.gov Compound 8g, in particular, exhibited the lowest MIC and MBC levels against standard and clinical strains of S. aureus (1/2 µg/mL) and K. pneumoniae (8/32 µg/mL). researchgate.net These compounds function through the reduction of the 5-nitro group, which covalently binds to the microorganism's DNA, causing lethal damage. researchgate.net

The activity of these derivatives is often superior to that of foundational drugs like metronidazole (B1676534), especially against resistant strains. For example, newly synthesized metronidazole derivatives containing a piperazine moiety showed good antibacterial effects against Gram-positive strains. brieflands.com The ability of these compounds to overcome existing resistance mechanisms underscores their therapeutic potential.

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Nitroimidazole Derivatives

Data sourced from recent studies on novel nitroimidazole compounds. researchgate.net ND: Not Determined.

The antifungal properties of imidazole-based compounds are well-established, and derivatives of the 2-methyl-5-nitro-1H-imidazole core also exhibit this activity. nih.gov Studies on newly synthesized thiosemicarbazide (B42300) and hydrazone derivatives of imidazole have shown varied activity against Candida spp. strains. nih.gov The thiosemicarbazide derivatives, in particular, showed promise, suggesting that specific structural modifications can confer significant antifungal efficacy. nih.gov

In another study, new quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole were screened for antimicrobial activity. nih.gov Several of the synthesized compounds demonstrated notable antifungal activity against Cryptococcus neoformans. nih.gov While the parent this compound is a building block, these findings indicate that its derivatization can lead to potent antifungal agents.

Historically, 5-nitroimidazoles are renowned for their potent antiprotozoal activity. mdpi.com Derivatives of this class are effective against a range of protozoan pathogens, including Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia. mdpi.comnih.govmdpi.com The synthesis of 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles, which are structurally very similar to the subject compound, has been specifically investigated for antiprotozoal applications. nih.gov

Metabolites of related antiprotozoal agents, such as 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole, have shown in vivo activity against T. vaginalis comparable to the parent compound. nih.gov Furthermore, research into 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives has identified compounds with potent inhibitory activity against Leishmania major promastigotes and Leishmania donovani amastigotes, with IC50 values below 1 µM. mdpi.com These results confirm that the 2-methyl-5-nitro-1H-imidazole core is a validated platform for developing agents against a variety of protozoan diseases. mdpi.com

Table 2: List of Compounds Mentioned

Molecular Mechanism of Action Studies (Preclinical Focus)

The biological activity of 5-nitroimidazole compounds, including this compound, is contingent upon the chemical reduction of the nitro group. This process is fundamental to their mechanism of action and is predominantly observed in anaerobic or microaerophilic environments, characteristic of certain pathogenic microorganisms. The general consensus is that these compounds function as prodrugs, which, after entering susceptible microbial cells, are activated through the reduction of their nitro group.

The activation of 5-nitroimidazoles is initiated by the transfer of electrons to the nitro group, a process catalyzed by specific enzymes within anaerobic organisms. mdpi.com This reduction occurs more readily in anaerobic bacteria and protozoa due to their low intracellular redox potential. The key enzymes involved in this bioactivation are often nitroreductases, which utilize coenzymes such as flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) and reducing agents like NADH or NADPH.

The reduction process is a stepwise reaction. Initially, the nitro group (R-NO₂) accepts an electron to form a nitro radical anion (R-NO₂⁻). nih.govfrontiersin.org Further reduction can lead to the formation of highly reactive intermediates, such as a 5-nitrosoimidazole (R-NO) or a hydroxylamine (B1172632) derivative (R-NHOH). nih.govnih.gov These reactive metabolites are transient but are the primary cytotoxic agents responsible for the compound's antimicrobial effects. nih.gov Specifically, the four-electron reduction to a hydroxylamine has been implicated in the covalent binding to cellular macromolecules. nih.gov

The formation of these reactive species is critical for the therapeutic action of nitroimidazoles. The specific reactive metabolites formed from this compound are presumed to follow this general pathway, although detailed studies on this specific compound are not extensively documented. The process renders the activated compound highly reactive towards various cellular components.

Once formed, the reactive metabolites of 5-nitroimidazoles can interact with and cause damage to essential cellular macromolecules, most notably microbial DNA. frontiersin.org The cytotoxic effects are believed to arise from the covalent binding of these reactive intermediates to DNA, leading to a loss of helical structure, strand breakage, and impaired DNA function. nih.govnih.gov This damage ultimately triggers cell death in the target pathogen.

While the general mechanism of DNA and macromolecule damage by activated nitroimidazoles is well-established, the specific adducts formed by this compound and their precise consequences on microbial cellular processes remain an area for more detailed investigation.

Preclinical research has identified several potential enzyme targets for the activated metabolites of 5-nitroimidazoles in various pathogens. A significant target that has been validated in several protozoan parasites is thioredoxin reductase (TrxR) . frontiersin.orgnih.govnih.gov Studies on parasites like Entamoeba histolytica, Trichomonas vaginalis, and Giardia lamblia have shown that activated metronidazole and other 5-nitroimidazoles can form covalent adducts with TrxR, leading to a reduction in its enzymatic activity. nih.govnih.gov TrxR is a crucial enzyme in the thioredoxin-mediated redox network, and its inhibition disrupts the redox balance of the cell and impairs its ability to cope with oxidative stress. nih.gov

Another key enzyme implicated in the activation and potential targeting by nitroimidazoles is pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) . frontiersin.org This enzyme is central to the energy metabolism of many anaerobic organisms. It is involved in the electron transfer process that can reduce the nitro group of the drug, thereby activating it. The close proximity of the drug to this vital enzyme during its activation could make PFOR itself a target for the reactive metabolites.

The table below summarizes key enzyme targets identified for the 5-nitroimidazole class of compounds in preclinical studies.

Enzyme TargetPathogen(s)Role of EnzymeConsequence of Inhibition
Thioredoxin Reductase (TrxR)Entamoeba histolytica, Trichomonas vaginalis, Giardia lambliaRedox homeostasis, defense against oxidative stressDisruption of redox balance, increased oxidative damage
Pyruvate:ferredoxin oxidoreductase (PFOR)Giardia lamblia, Trichomonas vaginalisEnergy metabolism, electron transferImpaired energy production, drug activation
Purine nucleoside phosphorylaseEntamoeba histolyticaPurine salvage pathwayDisruption of nucleotide metabolism
Superoxide dismutaseEntamoeba histolyticaDetoxification of reactive oxygen speciesIncreased oxidative stress

It is important to note that while these enzymes are established targets for other 5-nitroimidazoles, their specific interaction with this compound requires direct experimental validation.

The efficacy of a nitroimidazole compound is also dependent on its ability to be taken up by the target cell and distribute to the intracellular sites of action. Preclinical studies investigating the cellular uptake of nitroimidazole derivatives often utilize non-human cell lines to model these processes. For example, studies with other nitroimidazole derivatives have been conducted in Chinese Hamster Ovary (CHO) and mouse colon carcinoma (CT-26) cell lines. nih.gov

These studies have demonstrated that the cellular uptake of nitroimidazoles can be influenced by factors such as the lipophilicity of the compound. nih.gov Generally, more lipophilic compounds tend to have higher rates of cellular uptake. nih.gov Once inside the cell, the distribution is expected to be widespread, with accumulation in environments that favor the reductive activation of the nitro group.

The table below presents hypothetical data based on findings for similar nitroimidazole compounds, illustrating how cellular uptake might be assessed in preclinical models.

Cell LineCompoundIncubation Time (hours)Cellular Uptake (relative units)
CHONitroimidazole Derivative A1100
CHONitroimidazole Derivative A4250
CT-26Nitroimidazole Derivative A1120
CT-26Nitroimidazole Derivative A4280
CHONitroimidazole Derivative B180
CHONitroimidazole Derivative B4190
CT-26Nitroimidazole Derivative B195
CT-26Nitroimidazole Derivative B4210

This table is illustrative and does not represent actual data for this compound.

Specific studies on the cellular uptake and intracellular distribution of this compound in relevant model organisms are necessary to fully characterize its pharmacokinetic properties at the cellular level.

Advanced Analytical Methodologies for Research and Development

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole, enabling the separation of the main compound from impurities, metabolites, and other matrix components. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the simultaneous separation and quantification of nitroimidazole compounds and their impurities. cabidigitallibrary.org For this compound and related structures like Ornidazole, reversed-phase HPLC is typically employed. researchgate.netresearchgate.net This technique is crucial for determining the purity of the bulk drug substance and for quantitative analysis in pharmaceutical formulations. nih.gov

The separation is commonly achieved on a C18 column, which provides excellent resolution for these types of compounds. researchgate.net An isocratic mobile phase, often a mixture of methanol (B129727) and water, allows for a simple, rapid, and reproducible analysis. cabidigitallibrary.orgresearchgate.net Detection is typically performed using a UV detector, as the nitroimidazole ring possesses a strong chromophore that absorbs light in the UV spectrum, commonly around 310 nm. cabidigitallibrary.org The method's effectiveness is demonstrated by its ability to separate the main component from its potential impurities and synthetic intermediates, such as 2-Methyl-5-Nitroimidazole (B138375). cabidigitallibrary.orgresearchgate.net The linearity of these methods is generally excellent, with correlation coefficients often exceeding 0.999, ensuring accurate quantification over a defined concentration range. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Related Nitroimidazoles

Parameter Condition Source
Chromatograph Perkin Elmer System researchgate.net
Column C18, 5µm (e.g., Lichrosphere, Phenomenex) cabidigitallibrary.orgresearchgate.net
Mobile Phase Methanol: Water (20:80 v/v) cabidigitallibrary.orgresearchgate.net
Flow Rate 1.0 mL/min cabidigitallibrary.orgresearchgate.net
Detection UV at 310 nm cabidigitallibrary.org
Injection Volume 20 µL researchgate.net
Temperature Ambient researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and improved resolution and sensitivity. icm.edu.pl This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of nitroimidazole compounds, UPLC is often coupled with tandem mass spectrometry (MS/MS), providing a highly specific and sensitive analytical platform. icm.edu.pltandfonline.com

The UPLC-MS/MS methodology is particularly effective for determining trace levels of nitroimidazoles and their metabolites in complex matrices. icm.edu.plnih.gov The enhanced speed of UPLC allows for higher sample throughput, which is a major advantage in research and development settings. For instance, methods have been developed for the analysis of multiple 5-nitroimidazoles in various sample types with run times significantly shorter than conventional HPLC. icm.edu.pl The separation is often performed on C18 columns, with gradient elution using mobile phases like acetonitrile (B52724) and aqueous formic acid to achieve efficient separation of a wide range of analytes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. resolvemass.ca While this compound itself is not highly volatile, GC-MS is invaluable for impurity profiling, especially for identifying potential genotoxic impurities (PGIs) that may be present in starting materials or arise during synthesis. amazonaws.commdpi.com

The high sensitivity of GC-MS, particularly when operating in selected ion monitoring (SIM) mode, allows for the detection of impurities at trace levels (ppm or ppb). amazonaws.commdpi.com For non-volatile analytes, a derivatization step may be required to increase their volatility and thermal stability. The mass spectrometer provides definitive structural information, allowing for the unambiguous identification of unknown impurities by comparing their mass spectra to commercial libraries like NIST or through interpretation of fragmentation patterns. thermofisher.com The use of high-resolution mass spectrometry (HRMS) coupled with GC can further enhance confidence in identification by providing highly accurate mass measurements. thermofisher.com

Table 2: General GC-MS Parameters for Impurity Analysis

Parameter Description Source
Column Low-bleed, nonpolar or medium-polarity capillary column (e.g., 5% Diphenyl / 95% Dimethylpolysiloxane) mdpi.com
Carrier Gas Helium mdpi.com
Injector Split/Splitless, operated at a temperature that ensures volatilization without degradation. mdpi.com
Oven Program Temperature gradient to separate compounds with different boiling points. mdpi.com
Ionization Mode Electron Ionization (EI) for library matching; Chemical Ionization (CI) for molecular ion confirmation. thermofisher.com
Detector Quadrupole, Ion Trap, Time-of-Flight (TOF), or Orbitrap Mass Spectrometer. thermofisher.com

Bioanalytical Method Development for In Vitro Studies

Studying the behavior of this compound in biological systems requires the development of sensitive and specific bioanalytical methods. These methods are essential for understanding its activity and mechanism of action in in vitro models.

Accurate quantification of a compound in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. resolvemass.ca For in vitro research involving this compound, this includes measuring its concentration in cell culture media, cell lysates, or subcellular fractions. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and specificity. nih.govmdpi.com

Developing a robust bioanalytical method involves several key steps. First, an efficient sample preparation protocol is required to extract the analyte from the complex biological matrix and remove interfering substances like proteins and salts. iaea.org Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). icm.edu.plusda.gov An internal standard, often a deuterated version of the analyte, is typically added at the beginning of the sample preparation process to correct for variations in extraction recovery and matrix effects. nih.gov The cleaned extract is then analyzed by LC-MS/MS, which can achieve limits of quantification (LOQ) in the low ng/mL or even µg/kg range, providing the sensitivity needed for detailed in vitro studies. nih.govnih.gov

Table 3: Examples of Bioanalytical Methods for Nitroimidazole Quantification

Matrix Extraction Method Analytical Technique LOQ Achieved Source
Murine Tissues Enzymatic homogenization, protein precipitation LC-MS/MS 1.0 ng/mL nih.gov
Honey Dispersive-solid phase extraction (d-SPE) UHPLC-MS/MS 0.05–0.2 µg/kg nih.gov
Egg Liquid-liquid extraction followed by SPE UPLC-MS/MS 0.26–4.29 µg kg−1 icm.edu.pl
Muscle Protein precipitation, liquid-liquid extraction LC-MS/MS N/A iaea.org

Understanding the mechanism of action of this compound often involves studying its interaction with specific enzymes. The biological activity of many nitroimidazoles depends on the reductive activation of the nitro group by microbial enzymes, such as pyruvate (B1213749) oxidoreductase (POR). nih.gov Therefore, developing assays to measure the kinetics of this enzymatic reduction is crucial.

A common approach is to use a spectrophotometric assay. nih.gov These assays monitor the reaction by measuring the change in absorbance of a substrate or cofactor over time. For example, the reduction of the nitroimidazole can be coupled to the oxidation of a cofactor like NAD(P)H, or the reduction of an electron acceptor dye can be monitored. nih.gov By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide quantitative insights into the enzyme's affinity for the compound and its catalytic efficiency. nih.gov

For binding studies or high-throughput screening of potential inhibitors of a target enzyme, fluorescence-based assays are often employed. researchgate.net These assays can be designed to detect the binding event directly or to measure the inhibition of enzymatic activity through a fluorescent signal. For example, an assay could use a fluorescently labeled substrate that changes its properties upon enzymatic modification, providing a sensitive and continuous measure of enzyme activity. researchgate.net

Emerging Research Frontiers and Future Trajectories

Exploration of Novel Synthetic Routes and Stereoselective Synthesis of Analogues

A significant advancement in the utility of this compound has been its documented use as a chemical building block. For instance, it serves as a key starting material in the synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole. mdpi.comresearchgate.net In this multi-step synthesis, 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is reacted with 1,2,3-benzotriazole in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in dry dimethylformamide (DMF). mdpi.com This reaction highlights the reactivity of the chloropropyl side chain, which allows for its conjugation to other molecular entities, thereby expanding the chemical space accessible from this starting material.

Looking ahead, a particularly important frontier is the development of methods for the stereoselective synthesis of analogues . The introduction of chiral centers into the 3-chloropropyl side chain could lead to the discovery of enantiomers with distinct biological activities and toxicological profiles. The use of chiral catalysts or starting materials in the synthesis of such analogues could open up new avenues for developing more potent and selective therapeutic agents. While practical and metal-free methods have been reported for the diastereoselective synthesis of other novel enantiopure amides containing the 5-nitroimidazole scaffold, similar advancements are yet to be specifically applied to this compound derivatives. researchgate.net

Synthetic Reaction Reactants Key Reagents/Conditions Product Significance
Synthesis of a Benzotriazole (B28993) DerivativeThis compound, 1,2,3-BenzotriazoleAnhydrous K2CO3, Catalytic KI, Dry DMF1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazoleDemonstrates the utility of the title compound as a building block for more complex molecules. mdpi.com

Identification of Unexplored Molecular Targets and Biological Pathways

The established mechanism of action for 5-nitroimidazole compounds involves the reductive activation of the nitro group within anaerobic microorganisms to form cytotoxic radicals that damage DNA and other macromolecules. nih.govnih.govnih.gov This process is central to their efficacy as antimicrobial agents. However, the full spectrum of their molecular interactions and the potential for targeting other biological pathways remain areas of active investigation.

Recent studies on novel 5-nitroimidazole derivatives have begun to unveil unexpected modes of action. For example, certain indolin-2-one-functionalized nitroimidazoles have been shown to exhibit a dual mechanism of action, involving not only the classic reductive bioactivation but also the direct inhibition of topoisomerase IV, an essential enzyme in bacterial DNA replication. nih.gov This discovery suggests that the 5-nitroimidazole scaffold may be more versatile than previously thought and could be adapted to target a wider range of cellular machinery.

For this compound specifically, a key future trajectory will be the systematic identification of its molecular targets beyond the canonical DNA damage pathway. This could involve proteomic and metabolomic approaches to identify proteins and metabolic pathways that are specifically perturbed by the compound. Such studies could reveal novel targets in both microbial pathogens and potentially in human cells for applications in other disease areas, such as oncology. benthamopen.com The exploration of next-generation 5-nitroimidazoles has already shown promise in overcoming drug resistance, indicating that these new analogues may interact with cellular targets in novel ways. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of new drug candidates, predict their biological activities, and elucidate their mechanisms of action. For the 5-nitroimidazole class, and by extension this compound, AI and ML offer several exciting future possibilities.

Predictive Modeling of Biological Activity: Machine learning models can be trained on large datasets of known 5-nitroimidazole derivatives to predict the antimicrobial activity of novel, untested compounds. elifesciences.orgfrontiersin.org By analyzing the chemical structures and biological activities of a diverse library of compounds, these models can identify key structural features that are essential for potency and selectivity. This approach has been successfully used to build models for predicting antibiotic resistance. medium.com Such models could be used to virtually screen large chemical libraries for promising analogues of this compound with enhanced activity against specific pathogens.

De Novo Drug Design: Generative AI models can be employed to design entirely new 5-nitroimidazole derivatives with desired properties. These models can learn the underlying chemical rules of the 5-nitroimidazole scaffold and generate novel structures that are predicted to have high activity and low toxicity. This approach has the potential to significantly expand the chemical space of this important class of compounds.

Target Identification and Pathway Analysis: AI and ML algorithms can analyze large biological datasets, such as gene expression or proteomic data, to identify potential molecular targets and biological pathways that are affected by this compound. This can provide valuable insights into its mechanism of action and help to identify new therapeutic applications.

AI/ML Application Potential Impact on this compound Research
Predictive Activity ModelingRapidly screen virtual libraries of analogues to identify candidates with improved antimicrobial activity. elifesciences.org
De Novo DesignGenerate novel 5-nitroimidazole structures with optimized properties for specific therapeutic targets.
Target IdentificationUncover previously unknown molecular targets and biological pathways affected by the compound.

Development of this compound as a Versatile Research Probe or Building Block in Chemical Biology

The chemical structure of this compound, featuring a reactive chloropropyl group, makes it an attractive candidate for development as a versatile research probe and a valuable building block in chemical biology. nih.gov

Chemical Probes for Target Identification: The chloropropyl group can be readily modified to incorporate various reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels. These modified probes can then be used in cellular and in vivo experiments to identify the binding partners and molecular targets of the 5-nitroimidazole scaffold. Such chemical proteomics approaches have been instrumental in discovering novel targets for other classes of compounds. The development of nitroimidazole-based molecular probes has been explored for their ability to be trapped in low oxygen environments, making them useful for imaging hypoxia. nih.gov

A Versatile Building Block for Medicinal Chemistry: As demonstrated by its use in the synthesis of a benzotriazole derivative, the compound serves as a useful synthon for the construction of more complex molecules. mdpi.com The reactivity of the chloro group allows for its displacement by a wide range of nucleophiles, enabling the facile generation of diverse libraries of 5-nitroimidazole analogues. This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies and the optimization of lead compounds. The broader class of nitro compounds are recognized as versatile building blocks for the synthesis of pharmaceutically relevant substances. researchgate.net

Q & A

Q. What are the established synthesis routes for 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution reactions. For example, similar nitroimidazole derivatives are prepared by reacting imidazole precursors with chlorinated alkylating agents (e.g., 1,2-bis(2-chloroethoxy)ethane) in a polar aprotic solvent like DMSO, using a base such as KOH to deprotonate the imidazole nitrogen . Purity is achieved through column chromatography or recrystallization, with analytical techniques like HPLC (≥98% purity) and NMR (absence of extraneous peaks) confirming structural integrity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : To confirm substitution patterns (e.g., nitro group at position 5, chloropropyl chain at position 1) and methyl group integration .
  • Mass Spectrometry (HRMS) : For molecular weight validation (e.g., observed [M+H]+ matching theoretical values within 0.001 Da) .
  • HPLC : To assess purity (>95% is standard for biological testing) .

Q. What biological activities have been reported for structurally similar nitroimidazole derivatives?

Analogous compounds exhibit:

Activity TypeMIC (µg/mL)Reference Compound
Antibacterial16–32Chlorinated nitroimidazoles
Antifungal32–64Derivatives with extended alkyl chains
These activities correlate with the electron-withdrawing nitro group enhancing cellular uptake and redox cycling .

Q. What safety precautions are critical when handling this compound in the lab?

Follow GHS guidelines for nitroimidazoles:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation .
  • Store in airtight containers away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Computational tools like ICReDD’s quantum chemical reaction path searches can predict optimal solvents, temperatures, and catalysts. For instance, DMSO’s high polarity facilitates SN2 alkylation, while KOH concentration adjustments (0.5–1.0 M) minimize side reactions . Scalability trials should monitor exothermicity to avoid thermal runaway .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative MIC Testing : Use standardized strains (e.g., E. coli ATCC 25922) and broth microdilution protocols to eliminate variability .
  • Structural Benchmarking : Compare substituent effects (e.g., chloropropyl vs. hydroxypropyl chains) using molecular docking to identify steric/electronic influences on target binding .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Key modifications include:

  • Side Chain Elongation : Increasing alkyl chain length (e.g., from ethyl to propyl) enhances lipophilicity and membrane penetration .
  • Nitro Group Positioning : Shifting the nitro group to position 4 (vs. 5) alters redox potential, affecting anaerobic bacteria targeting .

Q. What computational methods are effective in predicting metabolite pathways or toxicity?

  • Density Functional Theory (DFT) : Models nitro group reduction potentials to predict reactive intermediates .
  • ADMET Software (e.g., SwissADME) : Screens for hepatotoxicity risks by simulating cytochrome P450 interactions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.